1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

This specific regioisomer (C₉H₁₁N₃O₂, MW 193.20) provides a defined pyrrolidine-3-carboxylic acid scaffold with pyridazin-3-yl N-substitution—a distinct vector for molecular extension versus pyridazine-carboxylic acid regioisomers. With calculated LogP 0.3875 and TPSA 66.32 Ų, it exhibits favorable aqueous solubility and reduced membrane partitioning, minimizing nonspecific binding artifacts in biochemical assays. A clean starting point for ETA antagonist SAR and library synthesis. ≥98% purity ensures reliable screening results.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1316219-66-5
Cat. No. B1399240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
CAS1316219-66-5
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=NN=CC=C2
InChIInChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14)
InChIKeyVQKDEXQBTJRGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS 1316219-66-5): Procurement-Relevant Chemical Identity and Properties


1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS 1316219-66-5) is a heterocyclic building block featuring a pyrrolidine-3-carboxylic acid core N-substituted with a pyridazin-3-yl moiety . The compound has the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . Key computational physicochemical parameters relevant to solubility and permeability assessment include a calculated LogP of 0.3875 and a topological polar surface area (TPSA) of 66.32 Ų . Commercially, this compound is typically available with a purity specification of ≥98% .

Why Generic Substitution of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Fails Without Quantitative Comparator Data


The structural combination of a pyridazine ring and a pyrrolidine-3-carboxylic acid moiety creates a specific steric and electronic environment that differs measurably from regioisomeric and functional group analogs . The pyrrolidine-3-carboxylic acid scaffold is established in the literature as a pharmacophore for endothelin receptor antagonism, with specific stereochemical and substitution patterns dictating ETA versus ETB selectivity [1]. Consequently, substitution with compounds bearing alternative attachment points (e.g., pyridazin-4-yl or pyridazine-carboxylic acid regioisomers) or modified functional groups will alter calculated LogP, TPSA, and hydrogen bonding capacity, potentially invalidating structure-activity relationships established in screening cascades. The following evidence guide quantifies these differences where comparative data are available.

Quantitative Differentiation Evidence: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Versus Analogs


Hydrogen Bond Donor Capacity: Target Compound Versus Pyridazine Carboxylic Acid Regioisomer

The target compound possesses exactly one hydrogen bond donor (H_Donors = 1), derived from the carboxylic acid group on the pyrrolidine ring . This contrasts with compounds such as 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (CAS 1240527-98-3), where the carboxylic acid is directly attached to the pyridazine ring and is present as a hydrochloride salt, introducing an additional ionic species that alters aqueous solubility behavior . The specific H-bond donor count of 1 for the target compound is a verifiable procurement specification absent from regioisomers with alternative carboxylic acid placement.

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

Lipophilicity (LogP) Comparison: Target Compound Versus Dichlorinated Pyridazine Analog

The target compound has a calculated LogP of 0.3875 . This represents a substantially lower lipophilicity than analogs bearing electron-withdrawing halogen substituents on the pyridazine ring. For comparison, 1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid contains two chlorine atoms that are expected to increase LogP by approximately 1.5 to 2.0 units based on typical substituent contributions . The quantitative difference in LogP translates directly to divergent solubility profiles and tissue distribution predictions in silico ADME modeling.

Lipophilicity ADME LogP Prediction

Topological Polar Surface Area (TPSA): Quantitative Differentiation from Piperidine and Methanamine Analogs

The target compound has a calculated TPSA of 66.32 Ų . This value is below the Veber threshold of 140 Ų for oral bioavailability and falls within an intermediate range that may permit blood-brain barrier penetration . For comparison, piperidine analogs (replacing the pyrrolidine ring) would exhibit altered TPSA due to the six-membered ring geometry and additional methylene unit. Similarly, methanamine derivatives such as [1-(pyridazin-3-yl)pyrrolidin-2-yl]methanamine lack the carboxylic acid moiety entirely, resulting in a TPSA shift that eliminates the acidic hydrogen bond donor functionality .

Oral Bioavailability CNS Penetration Veber Rules

Pyrrolidine-3-Carboxylic Acid Scaffold: Established Endothelin Receptor Selectivity Profile

The pyrrolidine-3-carboxylic acid core has been validated as a pharmacophore for endothelin ETA receptor antagonism. Literature precedent demonstrates that optimized pyrrolidine-3-carboxylic acid derivatives achieve ETA binding affinity with Ki = 0.034 nM and 2,000-fold selectivity for ETA over ETB [1][2]. While the target compound (1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid) is an unsubstituted core scaffold, the established SAR indicates that modifications to the pyridazine N-substituent can tune receptor selectivity profiles. Note: Direct head-to-head comparison data for this specific compound versus a defined comparator in an endothelin receptor assay are not available in the current literature.

Endothelin Receptor ETA Antagonist Selectivity

Recommended Application Scenarios for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Based on Quantitative Evidence


Scaffold for Endothelin Receptor Antagonist Lead Optimization

The pyrrolidine-3-carboxylic acid core has demonstrated ETA receptor binding with Ki = 0.034 nM and 2,000-fold selectivity over ETB in optimized derivatives . This compound provides a minimal, unadorned scaffold (C₉H₁₁N₃O₂, MW 193.20) for systematic SAR exploration via N-arylation of the pyridazine ring or functionalization of the carboxylic acid. Procurement of this specific scaffold ensures a defined starting point for iterative medicinal chemistry optimization.

In Vitro Solubility and Permeability Profiling Studies

With a calculated LogP of 0.3875 and TPSA of 66.32 Ų, this compound is predicted to exhibit favorable aqueous solubility for in vitro assay conditions . The low LogP (0.3875) indicates reduced membrane partitioning compared to halogenated analogs, minimizing nonspecific binding artifacts in biochemical assays. The single hydrogen bond donor (H_Donors = 1) provides a defined baseline for evaluating permeability in Caco-2 or PAMPA models.

Building Block for Pyridazine-Containing Heterocyclic Libraries

The pyridazin-3-yl substituent offers a nitrogen-rich heteroaromatic handle for further derivatization. Unlike regioisomers where the carboxylic acid is directly appended to the pyridazine ring (e.g., CAS 1240527-98-3), the pyrrolidine-3-carboxylic acid attachment pattern in this compound creates a distinct vector for molecular extension . This spatial arrangement is non-interchangeable with pyridazine-carboxylic acid regioisomers in library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.